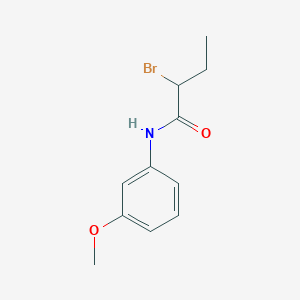

2-bromo-N-(3-methoxyphenyl)butanamide

Description

BenchChem offers high-quality 2-bromo-N-(3-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)15-2/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMUVDPEHHRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Determination of 2-bromo-N-(3-methoxyphenyl)butanamide

Executive Summary

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall developability.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2-bromo-N-(3-methoxyphenyl)butanamide , a representative N-aryl α-bromoamide. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the necessary predictive analyses and experimental protocols required to generate this crucial dataset. We will delve into the structural features influencing its solubility, provide a detailed, field-proven protocol for thermodynamic solubility determination using the shake-flask method, and discuss the critical factors that modulate solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps to robustly assess the solubility profile of this and similar molecules.

Introduction to 2-bromo-N-(3-methoxyphenyl)butanamide and the Imperative of Solubility

Compound Overview

2-bromo-N-(3-methoxyphenyl)butanamide belongs to the class of N-aryl α-haloamides. These structures are recognized as important intermediates and structural motifs in medicinal chemistry and organic synthesis.[3][4] The molecule comprises a butanamide backbone, an α-bromo substituent which can be a reactive handle for further chemical modification, and an N-aryl group (3-methoxyphenyl) that significantly influences its physicochemical properties such as lipophilicity and molecular interactions.[5]

Below is the two-dimensional chemical structure of the compound.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that the measurements are accurate.

Materials:

-

2-bromo-N-(3-methoxyphenyl)butanamide (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control [6]* Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Sample Addition:

-

Add an excess amount of solid 2-bromo-N-(3-methoxyphenyl)butanamide to several vials for each pH buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be 2-5 mg per mL of buffer.

-

Trustworthiness: Visual confirmation of undissolved solid at the end of the experiment is a key validation step to prove that equilibrium was reached at saturation. [9]

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biorelevance) and agitation speed (e.g., 100-150 rpm). [6][10] * Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. [11][9] * Expertise: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration does not change between subsequent time points. [6]

-

-

Sample Separation:

-

After incubation, remove the vials and let them stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately separate the dissolved compound from any remaining solid particles. This is a critical step to avoid artificially inflating the solubility measurement. The two primary methods are:

-

Filtration: Pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Centrifugation: Centrifuge the sample at high speed and collect the supernatant.

-

-

Causality: Failure to completely remove undissolved microcrystals is a common source of error. Filtration or centrifugation ensures only the truly dissolved compound is measured. [12]

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the filtered/centrifuged samples and the calibration standards using a validated analytical method, typically HPLC-UV or LC-MS. [12][13] * Determine the concentration of the compound in each sample by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.

-

-

Verification:

-

After sampling, measure the final pH of the buffer in each vial to ensure it has not drifted significantly during the experiment. [14] * Optionally, recover the remaining solid and analyze its physical form (e.g., using XRPD) to check for any polymorphic or solvate transitions during the experiment. [12]

-

Data Presentation and Interpretation

The results of the solubility experiments should be summarized in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| 1.2 | 37 | Experimental Value | Calculated Value |

| 4.5 | 37 | Experimental Value | Calculated Value |

| 6.8 | 37 | Experimental Value | Calculated Value |

| 7.4 | 37 | Experimental Value | Calculated Value |

| 7.4 | 25 | Experimental Value | Calculated Value |

Interpretation: The collected data forms a pH-solubility profile. For 2-bromo-N-(3-methoxyphenyl)butanamide, a relatively flat profile is expected due to the lack of easily ionizable groups. A significant change in solubility at a particular pH might suggest unexpected chemical behavior or instability. Comparing the solubility at 25°C and 37°C will indicate the enthalpy of dissolution (endothermic or exothermic). This comprehensive dataset is crucial for guiding formulation strategies, selecting appropriate preclinical models, and fulfilling regulatory requirements for drug development.

References

- ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.

- Iovine, V., et al. (2020). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - M9.

- World Health Organization (WHO). (n.d.). Annex 4.

- Chaumont-Olive, P., & Cossy, J. (2020). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- PubChem. (n.d.). 2-Bromo-3-methoxybutane.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

- ResearchGate. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.

- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ChemSynthesis. (n.d.). 2-bromo-3,3-dimethyl-1-phenyl-1-butanone.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- NIH. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Royal Society of Chemistry. (n.d.). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment.

- ChemScene. (n.d.). 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide.

- Sigma-Aldrich. (n.d.). 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. who.int [who.int]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scielo.br [scielo.br]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. raytor.com [raytor.com]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

"1H NMR of 2-bromo-N-(3-methoxyphenyl)butanamide"

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-bromo-N-(3-methoxyphenyl)butanamide

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds.[1] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth technical analysis of the ¹H NMR spectrum of 2-bromo-N-(3-methoxyphenyl)butanamide. Amides are a fundamentally important class of compounds, prevalent in bioactive molecules like peptides and critical to various industrial applications.[2] The structural complexity of this particular molecule—featuring a chiral center, a substituted aromatic ring, and an amide linkage—presents an excellent case study for a rigorous and systematic approach to spectral interpretation. We will deconstruct the expected spectrum, provide a validated experimental protocol, and outline a logical workflow for signal assignment, thereby equipping researchers with the expertise to confidently characterize this and similar molecular architectures.

Molecular Structure and Proton Environments

A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons.[3] The structure of 2-bromo-N-(3-methoxyphenyl)butanamide contains several distinct functional groups that dictate the electronic environment, and thus the chemical shift, of each proton.

The key structural features are:

-

An Aliphatic Butyl Chain: Containing a terminal methyl group (CH₃), a methylene group (CH₂), and a methine group (CH).

-

A Chiral Center: The carbon at position 2 (C2) is bonded to four different substituents (H, Br, C=O, and the ethyl group), making it a stereocenter. A critical consequence of this chirality is that the two protons of the adjacent methylene group (C3) are diastereotopic.[4] They exist in different chemical environments and are expected to be non-equivalent, potentially giving rise to separate signals and complex coupling patterns.

-

Electron-Withdrawing Groups: The bromine atom and the amide carbonyl group are strongly electron-withdrawing, which will significantly deshield adjacent protons, causing their signals to appear further downfield.[5]

-

An Amide Linkage: The C-N bond of an amide exhibits partial double bond character due to resonance, which restricts rotation.[2] This can sometimes lead to the observation of rotational isomers (rotamers), although this is less common for N-aryl secondary amides. The amide proton (N-H) is typically observed as a broad signal at a downfield chemical shift.[6]

-

A Substituted Aromatic Ring: The 3-methoxyphenyl group contains four aromatic protons. The electron-donating methoxy (-OCH₃) group and the electron-withdrawing but resonance-donating amide group (-NHC=O) exert distinct electronic effects, rendering all four aromatic protons chemically non-equivalent.

The following diagram illustrates the unique proton environments within the molecule.

Caption: Structure of 2-bromo-N-(3-methoxyphenyl)butanamide with key proton groups labeled.

Predicted ¹H NMR Spectral Parameters

Based on established principles of chemical shifts and spin-spin coupling, we can predict the key parameters for the ¹H NMR spectrum of the target molecule. The chemical shift (δ) is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3] The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule for first-order spectra.[7][8] The coupling constant (J), measured in Hertz (Hz), represents the magnitude of the interaction between coupled nuclei and is independent of the spectrometer's magnetic field strength.[9]

| Proton Assignment | Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| Butanamide CH₃ | Hγ | 3H | 0.9 – 1.2 | Triplet (t) | ³J ≈ 7 Hz |

| Butanamide CH₂ | Hβ | 2H | 1.9 – 2.3 | Multiplet (m) | ³J(Hβ-Hγ) ≈ 7 Hz, ³J(Hβ-Hα) ≈ 7 Hz |

| Butanamide CH | Hα | 1H | 4.2 – 4.6 | Triplet (t) | ³J ≈ 7 Hz |

| Amide NH | NH | 1H | 8.0 – 9.5 | Broad Singlet (br s) | N/A |

| Methoxy OCH₃ | OCH₃ | 3H | 3.7 – 3.9 | Singlet (s) | N/A |

| Aromatic H | Ar-H | 4H | 6.7 – 7.5 | Multiplets (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz |

Causality Behind Predictions:

-

Hγ (CH₃): This terminal methyl group is in a standard aliphatic environment, hence its upfield chemical shift. It is adjacent to the two Hβ protons, resulting in a triplet signal (n=2, n+1=3).

-

Hβ (CH₂): These protons are adjacent to both the Hα methine (1H) and the Hγ methyl (3H). Furthermore, their proximity to the C2 chiral center renders them diastereotopic. This non-equivalence means they will likely have slightly different chemical shifts and couple to each other (geminal coupling), as well as to Hα and Hγ. The result is predicted to be a complex multiplet rather than a simple first-order pattern.

-

Hα (CH): This proton is attached to the carbon bearing the highly electronegative bromine atom and is also alpha to the carbonyl group. Both groups strongly deshield this proton, shifting its resonance significantly downfield into the 3.0-5.0 ppm range typical for alkyl halides.[5] It is coupled to the two Hβ protons, leading to a triplet (n=2, n+1=3).

-

NH: The amide proton is deshielded by the anisotropic effect of the carbonyl group and its signal is often broadened by quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange.[6] Its chemical shift is sensitive to solvent, concentration, and temperature. A D₂O exchange experiment would confirm its assignment by causing the signal to disappear.

-

OCH₃: The methoxy group protons are not coupled to any other protons, so they appear as a sharp singlet.[10] Their position around 3.8 ppm is characteristic for an aryl methyl ether.

-

Ar-H: The aromatic protons are in the typical 6.5-8.0 ppm region. The interplay between the ortho, para-directing -OCH₃ group and the meta-directing (by induction) -NHC=O group will create a distinct pattern of signals, likely consisting of several multiplets (e.g., triplets, doublet of doublets) due to ortho and meta coupling.[11]

Experimental Protocol for ¹H NMR Data Acquisition

Trustworthiness in scientific data hinges on a robust and well-documented experimental methodology. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

3.1. Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 2-bromo-N-(3-methoxyphenyl)butanamide directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Rationale: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with most signals. TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[3]

-

Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

3.2. NMR Instrument Parameters (400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent. Rationale: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. Rationale: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

-

Pulse Calibration: Determine the 90° pulse width for the specific probe and sample.

-

Acquisition Parameters:

-

Number of Scans (NS): 16. Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio (S/N).

-

Relaxation Delay (D1): 2 seconds. Rationale: This delay allows for longitudinal relaxation of the protons between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): 4 seconds. Rationale: A longer acquisition time leads to better digital resolution in the resulting spectrum.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Rationale: A wide spectral window ensures that all signals, from TMS to potentially very downfield amide or acid protons, are captured.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat, even baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals corresponding to the molecule. Calibrate the integration by setting one of the well-resolved signals (e.g., the 3H singlet of the OCH₃ group) to its expected value.

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum is a logical process of deduction. The following workflow provides a systematic path from the raw spectrum to a fully assigned structure.

Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.

Walkthrough of Interpretation:

-

Initial Check: Locate the TMS signal at 0 ppm and the CDCl₃ signal at 7.26 ppm.

-

Signal Count & Integration: You should observe approximately 8 distinct signals (CH₃, CH₂, CH, NH, OCH₃, and 3-4 aromatic signals). The integration should correspond to a 3:2:1:1:3:4 proton ratio for these groups.

-

Singlet Assignment: The sharp singlet integrating to 3H at ~3.8 ppm is unambiguously assigned to the OCH₃ group. The broad singlet integrating to 1H at ~8.5 ppm is assigned to the NH proton.

-

Aliphatic System:

-

Identify the triplet integrating to 3H at the most upfield position (~1.0 ppm). This is the Hγ (CH₃) group, split by the two Hβ protons.

-

Identify the triplet integrating to 1H in the downfield region (~4.4 ppm). This is the Hα (CH) proton, deshielded by bromine and the carbonyl, and split by the two Hβ protons.

-

The remaining complex multiplet integrating to 2H at ~2.1 ppm must be the diastereotopic Hβ (CH₂) protons. The coupling information confirms its position between Hα and Hγ.

-

-

Aromatic System: The remaining signals between 6.7-7.5 ppm, integrating to a total of 4H, belong to the aromatic protons. Detailed analysis of their specific chemical shifts and coupling constants (distinguishing between ortho and meta couplings) would allow for the specific assignment of each proton on the ring.

Conclusion

The ¹H NMR spectrum of 2-bromo-N-(3-methoxyphenyl)butanamide is a rich source of structural information that, when approached systematically, can be fully interpreted to confirm the compound's identity and purity. Key diagnostic features include the downfield triplet for the proton alpha to the bromine, the complex multiplet arising from the diastereotopic methylene protons adjacent to the chiral center, the characteristic singlet of the methoxy group, and the broad amide proton signal. This guide provides not only the predicted spectral data but also the underlying scientific rationale and a robust experimental framework, empowering researchers in drug development and chemical sciences to leverage NMR spectroscopy with confidence and precision.

References

-

Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 237-247. [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

-

Zhang, Y., et al. (2021). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 36(10), 2010073. [Link]

-

1H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

-

Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

Save My Exams. (2025). Peak Splitting in Proton NMR. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

"13C NMR of 2-bromo-N-(3-methoxyphenyl)butanamide"

An In-Depth Technical Guide to the ¹³C NMR of 2-bromo-N-(3-methoxyphenyl)butanamide

Authored by: A Senior Application Scientist

Publication Date: January 26, 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2-bromo-N-(3-methoxyphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed, field-proven experimental protocol for its acquisition, and a thorough guide to spectral interpretation. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical resource for the structural elucidation and verification of this and structurally related compounds.

Introduction: The Molecule and the Method

2-bromo-N-(3-methoxyphenyl)butanamide is a multifaceted organic molecule featuring a chiral center, an amide linkage, a substituted aromatic ring, and a halogenated alkyl chain. This combination of functional groups makes its structural verification a non-trivial task, essential for quality control, reaction monitoring, and characterization in synthetic and medicinal chemistry.

¹³C NMR spectroscopy is an unparalleled technique for this purpose. Unlike ¹H NMR, where signal overlap can be a significant issue in complex molecules, ¹³C NMR offers a much wider chemical shift range (typically 0-220 ppm), providing superior signal resolution.[1][2] Each unique carbon atom in a molecule produces a distinct signal, making it a powerful tool for confirming the carbon skeleton and identifying the chemical environment of each atom.[3] For 2-bromo-N-(3-methoxyphenyl)butanamide, the presence of a chiral center at the second carbon (C2) renders all eleven carbon atoms magnetically non-equivalent, meaning a total of eleven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]

This guide will systematically deconstruct the molecule to predict the chemical shift of each carbon, provide a robust protocol for acquiring high-quality data, and interpret the resulting spectrum.

Predictive Analysis of the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, π-systems, and the degree of substitution all exert predictable influences.[4][5] We can dissect 2-bromo-N-(3-methoxyphenyl)butanamide into two key fragments for analysis: the 2-bromobutanamide moiety and the 3-methoxyphenyl moiety .

The 2-Bromobutanamide Moiety (C1-C4)

-

C1 (Carbonyl Carbon): As a carbonyl carbon within an amide group, C1 is significantly deshielded and is expected to appear far downfield. The typical range for amide carbonyls is 165-190 ppm.[1]

-

C2 (Brominated Methine): This carbon is bonded to a highly electronegative bromine atom. This inductive effect strongly deshields the nucleus, shifting it downfield. Typical chemical shifts for carbons bearing a halogen are in the 25-80 ppm range, with bromine causing a substantial downfield shift.[1][6] The presence of the adjacent carbonyl group will further deshield this carbon.

-

C3 (Methylene): This is a standard aliphatic methylene carbon. Its chemical shift will be influenced by the adjacent C2 and C4. It is expected to be in the typical alkane range of 16-25 ppm, but the nearby bromine on C2 will cause a moderate downfield shift.[7][8]

-

C4 (Methyl): This terminal methyl carbon is the most shielded in the alkyl chain and will appear furthest upfield, typically in the 10-15 ppm range.[7]

The 3-Methoxyphenyl Moiety (C1'-C6' and -OCH₃)

The chemical shifts of the aromatic carbons are governed by the electronic effects of the two substituents: the amide group (-NH-C=O) and the methoxy group (-OCH₃).

-

Amide Group (-NH-C=O): The amide group is an electron-withdrawing group via resonance but its nitrogen lone pair can donate into the ring. Overall, it acts as an ortho-, para-director and moderately influences the ring's chemical shifts.

-

Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively, but its lone pairs are strongly electron-donating via resonance. This resonance effect dominates, increasing electron density at the ortho (C2', C4') and para (C6') positions, causing them to be shielded (shifted upfield) relative to benzene (128.5 ppm).[4]

-

C1' (Ipso-Carbon, Amide-Substituted): This quaternary carbon is directly attached to the amide nitrogen. Its chemical shift will be in the aromatic region, typically around 130-140 ppm.

-

C2' (Ortho to Amide, Meta to Methoxy): This carbon experiences a slight shielding effect.

-

C3' (Ipso-Carbon, Methoxy-Substituted): This quaternary carbon is bonded to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift to ~160 ppm.[9]

-

C4' (Ortho to Methoxy, Meta to Amide): Strong shielding from the methoxy group's resonance effect will shift this carbon significantly upfield.

-

C5' (Meta to both): This carbon is least affected by the resonance effects of either substituent and is expected to appear close to the chemical shift of benzene.

-

C6' (Para to Methoxy, Ortho to Amide): This carbon will also be shielded by the methoxy group's resonance donation, shifting it upfield.

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group is attached to an electronegative oxygen, placing its signal in the 50-65 ppm range.[7][9]

Summary of Predicted Chemical Shifts

The following table consolidates the predicted chemical shift ranges for each of the 11 unique carbon atoms in 2-bromo-N-(3-methoxyphenyl)butanamide.

| Carbon Atom | Moiety | Hybridization | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | Butanamide | sp² | 168 - 175 | Amide carbonyl, highly deshielded.[1] |

| C2 | Butanamide | sp³ | 50 - 60 | Attached to electronegative Br (deshielding). |

| C3 | Butanamide | sp³ | 25 - 35 | Aliphatic CH₂, moderate deshielding from Br. |

| C4 | Butanamide | sp³ | 10 - 15 | Aliphatic CH₃, most shielded in the chain.[7] |

| C1' | Phenyl | sp² | 138 - 142 | Quaternary, attached to amide nitrogen. |

| C2' | Phenyl | sp² | 108 - 114 | Shielded by amide, meta to methoxy. |

| C3' | Phenyl | sp² | 159 - 161 | Quaternary, attached to electronegative OCH₃. |

| C4' | Phenyl | sp² | 118 - 124 | Shielded by methoxy resonance. |

| C5' | Phenyl | sp² | 129 - 131 | Meta to both substituents, least affected. |

| C6' | Phenyl | sp² | 112 - 118 | Shielded by methoxy resonance. |

| -OCH₃ | Methoxy | sp³ | 55 - 60 | Attached to electronegative oxygen.[9] |

Experimental Protocol for Quantitative ¹³C NMR

Acquiring a high-fidelity, quantitative ¹³C NMR spectrum requires meticulous attention to experimental parameters to ensure that signal intensity is directly proportional to the number of nuclei. This protocol is designed to suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice relaxation (T₁).[2][10]

Sample Preparation

-

Mass Determination: Accurately weigh 50-100 mg of 2-bromo-N-(3-methoxyphenyl)butanamide. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.[11][12]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample in the solvent within a small vial. Gentle vortexing may be required.

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer:

-

Experiment Selection: Choose a quantitative ¹³C experiment, typically a 1D carbon spectrum with inverse-gated proton decoupling (e.g., zgig on Bruker systems). This pulse program applies the proton decoupler only during data acquisition, which eliminates ¹H-¹³C coupling while suppressing the NOE that makes standard spectra non-quantitative.[10]

-

Tuning and Matching: Tune and match the ¹³C probe to the sample.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Key Acquisition Parameters:

-

Pulse Angle (P1): Set to a 30° or 45° flip angle instead of 90°. This allows for a shorter relaxation delay while still enabling full relaxation, significantly reducing the total experiment time.

-

Relaxation Delay (D1): Set a long relaxation delay. A value of 5 times the longest T₁ of any carbon in the molecule is ideal. For molecules of this size, a D1 of 10-20 seconds is a robust starting point.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Spectral Width (SW): Set to cover the full range of expected chemical shifts (e.g., 240 ppm, from -10 to 230 ppm).

-

Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the solvent peak to 77.16 ppm.[13]

Visualization of Structure and Workflow

Diagrams are crucial for visualizing the molecular structure and the experimental process.

Caption: Molecular structure of 2-bromo-N-(3-methoxyphenyl)butanamide with numbered carbons.

Caption: Experimental workflow for acquiring a quantitative ¹³C NMR spectrum.

Interpretation and Conclusion

The final processed spectrum should display eleven distinct peaks, one for each carbon atom. The interpretation involves assigning each peak to its corresponding carbon based on the predicted chemical shifts from Section 2.

-

The amide carbonyl (C1) will be the furthest downfield peak, likely above 170 ppm.

-

The methoxy-substituted aromatic carbon (C3') will be the next most downfield, around 160 ppm.

-

The remaining aromatic signals (C1', C2', C4', C5', C6') will appear between 108 and 142 ppm.

-

The methoxy carbon (-OCH₃) and the brominated carbon (C2) will be found in the midfield region, between 50 and 60 ppm. Distinguishing these may require 2D NMR techniques like HSQC (which correlates carbons to attached protons) if ambiguity exists.

-

The aliphatic carbons C3 and C4 will be the most upfield signals, with C4 being the furthest upfield, likely below 15 ppm.

By systematically comparing the acquired spectrum to these predictions, a full, unambiguous structural verification of 2-bromo-N-(3-methoxyphenyl)butanamide can be achieved. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently perform this analysis, ensuring the scientific integrity of their work.

References

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

Špirtan, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Pecul, M., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Power, A. G., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(55), 7728-7731. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methoxyaniline. PubChem. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. Retrieved from [Link]

-

Amass, A. J., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. Retrieved from [Link]

-

Ng, S. C., & Chan, H. S. O. (1997). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

-

Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from [Link]

-

Kisunzu, J. K., & Toste, F. D. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Johansson, M. P., & Olsen, J. (2008). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. The Journal of chemical physics. Retrieved from [Link]

-

University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

-

NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. Retrieved from [Link]

-

Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. sc.edu [sc.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-N-(3-methoxyphenyl)butanamide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-N-(3-methoxyphenyl)butanamide, a compound of interest in synthetic chemistry and drug development. We delve into the core principles of ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform robust structural elucidation and characterization of this and similar halogenated N-aryl amide compounds. We emphasize the causality behind experimental choices, from the selection of ionization techniques to the interpretation of complex fragmentation patterns, ensuring a self-validating analytical approach.

Introduction: The Analytical Imperative

2-Bromo-N-(3-methoxyphenyl)butanamide is a multifaceted small molecule. Its structure, featuring a halogenated aliphatic chain, an amide linkage, and a methoxy-substituted aromatic ring, presents a unique analytical challenge and makes it a valuable intermediate in medicinal chemistry. Mass spectrometry (MS) stands as the premier technique for its definitive structural confirmation, impurity profiling, and metabolic studies, owing to its unparalleled sensitivity and specificity.[1]

The successful application of MS for this analyte hinges on a deep understanding of its chemical properties and how they dictate its behavior within the mass spectrometer. This guide will systematically deconstruct the analytical process, from sample introduction to data interpretation, providing a logical framework for method development and analysis.

Foundational Principles: Ionization & Isotopic Signature

The first critical step in MS analysis is the gentle conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties.

Ionization Technique Selection: A Causal Analysis

For a molecule like 2-bromo-N-(3-methoxyphenyl)butanamide, which possesses moderate polarity and is potentially thermally labile, Electrospray Ionization (ESI) is the most logical and effective choice.[2][3]

-

Why ESI is Superior: ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal internal energy impartation, thus preserving the intact molecule.[2][4] The amide and methoxy functional groups are sufficiently polar to accept a proton in the acidic mobile phases typically used in liquid chromatography (LC), leading to the highly stable protonated molecule, [M+H]⁺. This serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

-

Alternative Consideration (Electron Ionization - EI): While EI is a classic, high-energy technique that provides reproducible fragmentation libraries, it is less suitable for this molecule when coupled with LC. The high energy of EI would likely cause extensive, and often un-interpretable, fragmentation, potentially leading to the absence of a discernible molecular ion. However, for direct infusion via a solids probe, EI could yield a characteristic fragmentation "fingerprint."

The Bromine Isotopic Pattern: A Definitive Diagnostic Tool

A key structural feature of the target analyte is the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[5][6][7]

Expert Insight: This isotopic signature is a non-negotiable validation point. Any ion containing a single bromine atom will manifest in the mass spectrum as a pair of peaks (a "doublet") of nearly equal intensity, separated by approximately 2 m/z units.[5][6] The observation of this M and M+2 pattern for the precursor ion provides immediate and definitive confirmation of the presence of bromine in the molecule. This pattern must also be observed in any fragment ions that retain the bromine atom.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the cornerstone of structural elucidation, where the protonated molecule ([M+H]⁺) is isolated and subjected to fragmentation. This is typically achieved through Collision-Induced Dissociation (CID) , where the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like argon or nitrogen), causing it to break apart at its weakest bonds.[8][9][10][11]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formulae

Before delving into fragmentation, the use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. HRMS provides the accurate mass of the ions, allowing for the confident determination of their elemental composition.

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₅⁷⁹BrNO₂ | 272.0281 |

| [M(⁸¹Br)+H]⁺ | C₁₁H₁₅⁸¹BrNO₂ | 274.0260 |

Proposed Fragmentation Pathway

The fragmentation of protonated 2-bromo-N-(3-methoxyphenyl)butanamide is predictable based on the established principles of gas-phase ion chemistry. The most labile bond is the amide C-N bond, which is a common and dominant cleavage site for N-aryl amides.[12][13]

Key Fragmentation Mechanisms:

-

Amide Bond Cleavage (Primary Pathway): The most favorable fragmentation is the cleavage of the protonated amide bond. This results in the formation of a stable acylium ion and the neutral loss of 3-methoxyaniline. This is a characteristic fragmentation for N-aryl amides.[12][13]

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can occur, leading to the loss of an ethyl radical.

-

Loss of HBr: The elimination of hydrogen bromide is another potential pathway, particularly at higher collision energies.

-

Aromatic Ring Fragmentation: Further fragmentation of the 3-methoxyaniline fragment can occur, typically involving the loss of a methyl radical from the methoxy group or the loss of carbon monoxide.

Self-Validating Experimental Protocol: LC-MS/MS

This section provides a robust, step-by-step protocol for the analysis of the target compound. The inclusion of quality control checks at each stage ensures the trustworthiness of the generated data.

Experimental Workflow Diagram

Detailed Methodologies

A. Sample and Standard Preparation

-

Stock Solution: Accurately weigh and dissolve the reference standard of 2-bromo-N-(3-methoxyphenyl)butanamide in LC-MS grade methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution in a mixture of 50:50 water:acetonitrile to prepare working standards for the calibration curve.

-

Calibration Curve: Prepare a set of calibration standards in the desired matrix (e.g., plasma, buffer) spanning the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased validation of the assay's accuracy and precision.[14]

B. LC-MS/MS Instrumentation and Parameters The following table outlines a validated starting point for method development. Parameters should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale / Field Insight |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately nonpolar compounds. The specified dimensions are ideal for fast, high-resolution separations.[15] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[15] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent suitable for eluting the analyte from the C18 column. |

| Gradient | 5% B to 95% B over 3-5 min | A standard gradient to ensure elution of the analyte with good peak shape while cleaning the column of more retained components.[15] |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Ionization Mode | ESI, Positive | As previously discussed, positive mode is required to form the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizing this voltage is critical for stable spray and maximum ion generation. |

| Drying Gas Temp. | 300 - 350 °C | Ensures efficient desolvation of the ESI droplets to release the gas-phase ions. |

| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters from entering the mass analyzer. |

| Precursor Ion (MS1) | m/z 272.0 | The ⁷⁹Br isotope is typically chosen for fragmentation as it is the monoisotopic mass. |

| Collision Energy | 15 - 30 eV | This energy should be ramped to find the optimal value that produces a rich spectrum of fragment ions, particularly the key acylium ion at m/z 150. |

| Product Ions (MS2) | m/z 150.0, 124.0 | Monitor the most intense and specific fragments. m/z 150 (acylium ion) is excellent for quantification due to its high abundance and specificity. |

Conclusion

The mass spectrometric analysis of 2-bromo-N-(3-methoxyphenyl)butanamide is a systematic process grounded in the fundamental principles of ionization and fragmentation. By leveraging the soft ionization capability of ESI and the structural diagnostic power of CID-MS/MS, a complete and confident characterization can be achieved. The distinct bromine isotopic signature serves as an invaluable internal confirmation throughout the analysis. The protocols and insights provided in this guide constitute a self-validating framework, empowering researchers to generate high-quality, reliable, and defensible data in their drug development and scientific research endeavors.

References

-

Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Wikipedia. Collision-induced dissociation. Available at: [Link]

-

Jorge, T. F., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

-

Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

-

Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Zhang, N., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Available at: [Link]

-

Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

-

Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2013). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

National Institutes of Health (NIH). (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

-

ResearchGate. (2019). Observation of amide anions in solution by electrospray ionization mass spectrometry. Available at: [Link]

-

National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

-

Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]

-

National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

-

HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Available at: [Link]

-

ResearchGate. (2009). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Available at: [Link]

-

Grokipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. youtube.com [youtube.com]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-bromo-N-(3-methoxyphenyl)butanamide

Executive Summary

2-bromo-N-(3-methoxyphenyl)butanamide is a multifaceted molecule possessing key functional groups that dictate its chemical behavior. As an α-bromo amide, it serves as a valuable intermediate in organic synthesis, particularly for the introduction of α-amino amide moieties, which are prevalent in bioactive compounds. Understanding its stability and reactivity is paramount for its effective use in multi-step syntheses, for predicting potential degradation pathways of drug candidates containing this scaffold, and for establishing robust analytical methods. This guide provides a comprehensive analysis of the molecule's stability under forced degradation conditions and explores its primary reaction pathways, supported by detailed experimental protocols and mechanistic insights.

Molecular Profile and Synthetic Considerations

Physicochemical Characteristics

The structure of 2-bromo-N-(3-methoxyphenyl)butanamide combines a reactive alkyl bromide, a stable amide linkage, and a methoxy-substituted aromatic ring. These features influence its solubility, polarity, and chemical behavior.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 272.14 g/mol | Essential for stoichiometric calculations in synthesis and analysis. |

| logP | ~2.5 - 3.0 | Suggests moderate lipophilicity, indicating good solubility in organic solvents and limited solubility in aqueous media. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Can participate in hydrogen bonding, influencing intermolecular interactions and solubility. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Can accept hydrogen bonds, affecting solvent interactions. |

Proposed Synthetic Workflow

The most direct route to synthesize 2-bromo-N-(3-methoxyphenyl)butanamide is via the acylation of 3-methoxyaniline with 2-bromobutanoyl chloride. This is a standard nucleophilic acyl substitution reaction.[1] The causality for the choice of reagents is clear: the acyl chloride is highly electrophilic, ensuring an efficient reaction with the nucleophilic amine. A non-nucleophilic base is required to neutralize the HCl byproduct, preventing protonation of the starting amine.

Caption: Proposed synthetic workflow for 2-bromo-N-(3-methoxyphenyl)butanamide.

Experimental Protocol: Synthesis

-

Setup: To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation.[1]

-

Acylation: Add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.

Chemical Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3] The structure of 2-bromo-N-(3-methoxyphenyl)butanamide suggests susceptibility to hydrolysis and potentially oxidation and thermal stress.

Potential Degradation Pathways

The primary points of instability are the amide bond and the carbon-bromine bond. The amide is susceptible to hydrolysis under both acidic and basic conditions, while the C-Br bond can undergo hydrolysis or elimination.

Caption: Predicted major degradation pathways for the target molecule.

Forced Degradation Study Protocol

The objective is to achieve 5-20% degradation to ensure that the analytical method can resolve degradants from the parent peak.[2]

Table 1: Proposed Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Time Points | Expected Primary Degradation |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours | Amide cleavage |

| Base Hydrolysis | 0.1 M NaOH | 40 °C | 1, 2, 4, 8 hours | Amide cleavage, Elimination |

| Neutral Hydrolysis | Purified Water | 60 °C | 24, 48, 72 hours | C-Br bond hydrolysis (Sɴ1/Sɴ2) |

| Oxidative | 3% H₂O₂ | Room Temp | 6, 12, 24 hours | Potential oxidation of aniline ring or benzylic position |

| Thermal | Solid state | 80 °C | 1, 3, 7 days | Dehydrobromination/Elimination |

| Photolytic | Solid state & Solution | ICH Q1B conditions | N/A | C-Br bond cleavage (radical) |

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-N-(3-methoxyphenyl)butanamide in a 50:50 acetonitrile:water mixture.

-

Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For thermal studies, use the solid compound.

-

Incubation: Place the vials in the specified conditions (oven, water bath).

-

Time Points: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Reactivity Profile

The reactivity is dominated by the α-bromo group, making the molecule an excellent electrophile for substitution and elimination reactions.

Nucleophilic Substitution (Sɴ2)

The primary reaction pathway for α-halo amides is nucleophilic substitution.[4] The electron-withdrawing amide group activates the α-carbon, making it highly susceptible to attack by nucleophiles in an Sɴ2-type mechanism.[5] This reaction is fundamental for synthesizing α-amino amides, which are key structural motifs in many pharmaceuticals.

Causality: The choice of a polar aprotic solvent (like DMF or acetonitrile) is crucial as it solvates the cation of the nucleophilic salt but does not hydrogen-bond with the nucleophile, thus preserving its reactivity.

Experimental Protocol: Sɴ2 Reaction with Sodium Azide

-

Setup: Dissolve 2-bromo-N-(3-methoxyphenyl)butanamide (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-azido-N-(3-methoxyphenyl)butanamide.

Elimination (E2)

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution.[6][7] The base abstracts a proton from the β-carbon, leading to the formation of an alkene.

Causality: A non-nucleophilic, bulky base like potassium tert-butoxide (t-BuOK) is chosen to favor proton abstraction (elimination) over direct attack at the α-carbon (substitution). Heating the reaction in a solvent like THF further promotes the elimination pathway.[8]

Caption: Key reactivity pathways for 2-bromo-N-(3-methoxyphenyl)butanamide.

Proposed Analytical Methodology

A robust, stability-indicating analytical method is required to separate the parent compound from all potential process impurities and degradation products. A reversed-phase HPLC method is typically suitable.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 30% B to 90% B over 20 min | A gradient is necessary to elute both the polar degradants and the more lipophilic parent compound in a reasonable time with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance. Monitoring multiple wavelengths can help in peak identification. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

Method Validation: This method would require full validation according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Conclusion

2-bromo-N-(3-methoxyphenyl)butanamide is a molecule with well-defined but competing reactivity pathways. Its stability is primarily challenged by hydrolytic conditions, which can cleave the amide bond, and by basic or thermal stress, which can induce elimination. Its reactivity is dominated by the electrophilic α-carbon, making it an excellent substrate for Sɴ2 reactions with a wide range of nucleophiles. A thorough understanding of these characteristics, guided by the systematic protocols outlined in this guide, is essential for leveraging this compound's synthetic potential and ensuring the quality and stability of any subsequent products in a research or drug development setting.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

-

Khan Academy. (2014). Alpha-substitution of carboxylic acids. Retrieved from [Link]

- BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from a source discussing named organic reactions like Hell-Volhard-Zelinsky.

- D'Angeli, F., et al. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. This is a comprehensive review on the topic.

- Cossy, J., et al. (n.d.). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.

- Nicewicz, D., et al. (n.d.).

-

Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. Retrieved from [Link]

- PubMed Central. (n.d.).

-

MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.

- International Journal of Applied Pharmaceutics. (n.d.).

-

Save My Exams. (n.d.). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]

-

Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]

- AIDIC. (n.d.).

- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

- The Organic Chemistry Tutor. (2019). Mechanism of amide hydrolysis. YouTube.

- Ace Chemistry. (2016). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube.

- CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Introduction: The Imperative for Purity in Synthetic Intermediates

An Application Guide for the Purification of 2-bromo-N-(3-methoxyphenyl)butanamide via Recrystallization

2-bromo-N-(3-methoxyphenyl)butanamide is a synthetic organic compound with a molecular structure amenable to further functionalization, positioning it as a valuable intermediate in medicinal chemistry and drug discovery programs.[1] As with any multi-step synthesis, the crude product of a reaction is rarely pure; it is often contaminated with unreacted starting materials, by-products, and residual solvents.[2] For downstream applications where precision and predictability are paramount, such as in the development of active pharmaceutical ingredients (APIs), the purification of these intermediates is a critical, non-negotiable step.[2][3][4]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[5][6][7][8][9] The process leverages differences in solubility between the desired compound and impurities in a given solvent system. By dissolving the crude material in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[10][11] This application note provides a comprehensive, experience-driven guide to developing a robust recrystallization protocol for 2-bromo-N-(3-methoxyphenyl)butanamide, designed for researchers and drug development professionals.

Core Principles: The Science of Crystal Formation

The efficacy of recrystallization is governed by the principle that the solubility of most solid compounds in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[7]

The process involves several key mechanisms:

-

Dissolution: Heating the solvent provides the thermal energy needed to break the crystal lattice of the solid, allowing it to dissolve and form a saturated or near-saturated solution.[5]

-

Supersaturation: As the solution cools, the solubility of the dissolved compound decreases. The solution becomes supersaturated, a thermodynamically unstable state that drives the system toward equilibrium through crystallization.

-

Nucleation and Crystal Growth: Pure crystals of the target compound begin to form around nucleation sites. Slow, controlled cooling is crucial as it allows the molecules to selectively arrange themselves into a stable crystal lattice, systematically excluding mismatched impurity molecules.[10][12] Rapid cooling can trap impurities within the rapidly forming crystals, diminishing the effectiveness of the purification.

PART 1: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor in a successful recrystallization.[5] Given the structure of 2-bromo-N-(3-methoxyphenyl)butanamide—containing a polar amide group, a moderately polar aromatic ether, a nonpolar alkyl chain, and a bromo substituent—a solvent of intermediate polarity is often a good starting point. However, an experimental screening process is essential for optimization.

Causality Behind Solvent Choices

An ideal solvent should exhibit the following characteristics:

-

High-Temperature Solubility: Dissolves the compound completely when hot.[5]

-

Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble when cold to ensure maximum recovery.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

-

Chemical Inertness: The solvent must not react with the compound.[5]

-

Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Experimental Workflow: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient testing of multiple solvents using a minimal amount of crude product.

Materials:

-

Crude 2-bromo-N-(3-methoxyphenyl)butanamide

-

A selection of candidate solvents (see table below)

-

Small test tubes or vials

-

Spatula

-

Hot plate or water bath

-

Pasteur pipettes

Procedure:

-

Place approximately 20-30 mg of the crude solid into a test tube.

-

Add the candidate solvent dropwise at room temperature, vortexing or stirring after each addition. Note if the compound dissolves readily in the cold solvent. If it does, the solvent is unsuitable as a single-solvent system.

-

If the compound is insoluble at room temperature, begin heating the mixture gently while continuing to add the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the solvent line.

-

Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Results

| Candidate Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Assessment |

| Ethanol | Polar | 78 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Isopropanol | Polar | 82 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Acetone | Polar | 56 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Ethyl Acetate | Mid-Polar | 77 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Toluene | Non-Polar | 111 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Water | Very Polar | 100 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |

| Solvent Pair | Polarity | Boiling Point (°C) | --- | --- | --- | --- |

| Ethanol/Water | Tunable | ~78-100 | Record Obs. | Record Obs. | Record Obs. (Quality/Quantity) | e.g., Good, Poor, Potential for pair |